Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid
Description
Significance and Academic Research Context of Benzo[c]nih.govresearchgate.netchem-space.comOxadiazole Scaffolds
The benzo[c] nih.govresearchgate.netchem-space.comoxadiazole ring system, also known as benzofurazan (B1196253), is a prominent heterocyclic scaffold that has garnered substantial interest in academic and industrial research. mdpi.comresearchgate.net Compounds incorporating this motif are recognized for their potent and diverse pharmacological activities. mdpi.comresearchgate.net The inherent electronic properties of the benzofurazan core contribute to its ability to interact with various biological targets.
Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of bioactivities, including:
Anticancer Activity : Certain benzofurazan derivatives have been investigated as potential antitumor agents. mdpi.comnih.gov For instance, they have been incorporated into molecules designed as inhibitors of PD-L1, a key target in cancer immunotherapy. nih.gov Others have been explored as agents targeting tumor hypoxia, a condition where cancer cells are deprived of oxygen. mdpi.comresearchgate.net
Antifungal Properties : A series of benzofurazan derivatives have shown significant activity against important phytopathogenic fungi, with some compounds exhibiting potency comparable to commercial fungicides. nih.gov
Antitrypanosomal Agents : Benzo[c] nih.govresearchgate.netchem-space.comoxadiazole N-oxide derivatives have been studied for their potential to treat infections caused by Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov
Materials Science : Beyond medicine, the benzoxadiazole moiety has been used in the development of advanced materials. For example, it has been incorporated into copolymers for use in high-performance, air-stable n-type field-effect transistors, demonstrating its utility in organic electronics. rsc.org
The versatility of the benzo[c] nih.govresearchgate.netchem-space.comoxadiazole scaffold makes it a privileged structure in the design of new functional molecules.
Applications of the Benzo[c] nih.govresearchgate.netchem-space.comoxadiazole Scaffold
| Field of Research | Specific Application/Activity | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer / Antitumor Agents | mdpi.comnih.govnih.gov |
| Medicinal Chemistry | Antifungal Agents | nih.gov |
| Medicinal Chemistry | Antitrypanosomal Drugs | nih.gov |
| Materials Science | Organic Field-Effect Transistors (OFETs) | rsc.org |
Role of Boronic Acids in Contemporary Organic Synthesis and Medicinal Chemistry
Boronic acids, characterized by the R-B(OH)₂ functional group, are a cornerstone of modern organic chemistry and have found increasing application in medicinal chemistry. nih.govwikipedia.org Their utility stems from a combination of stability, low toxicity, and versatile reactivity. nih.gov Boronic acids are generally stable, easy-to-handle crystalline solids, which makes them highly attractive for synthetic applications. researchgate.net
In organic synthesis, boronic acids are most famously used as key building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govchemrxiv.org This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. chemrxiv.org Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations. chem-space.comwikipedia.org
Key synthetic applications include:
Suzuki-Miyaura Coupling : Formation of C-C bonds by reacting a boronic acid with an organohalide in the presence of a palladium catalyst. nih.govchemrxiv.org
Chan-Lam Coupling : Formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. chem-space.comwikipedia.org
Liebeskind-Srogl Coupling : A palladium-catalyzed cross-coupling reaction involving thioesters. wikipedia.org
Conjugate Addition : The addition of the organic group from a boronic acid to an α,β-unsaturated carbonyl compound. wikipedia.org
In medicinal chemistry, the boronic acid group is no longer viewed with the toxicity concerns of the past, thanks in part to the success of drugs like bortezomib, a proteasome inhibitor used in cancer therapy. nih.govwikipedia.org The boron atom can form reversible covalent bonds with diols, a structural feature found in many biological molecules like sugars, which has led to their use as sensors, for instance, in glucose detection. chem-space.comchemrxiv.org The introduction of a boronic acid group can modify a molecule's selectivity, as well as its physicochemical and pharmacokinetic properties, often improving its biological activity. nih.gov
Overview of Current Research Trajectories and Future Opportunities
The fusion of the benzo[c] nih.govresearchgate.netchem-space.comoxadiazole scaffold with a boronic acid functional group in a single molecule, Benzo[c] nih.govresearchgate.netchem-space.comoxadiazole-5-boronic acid, opens up specific and promising research avenues. This compound serves as a versatile intermediate for synthesizing more complex molecules that leverage the properties of both moieties.
A significant current research trajectory involves the development of novel anticancer agents. mdpi.comresearchgate.net Researchers are designing and synthesizing new series of boron-based benzo[c] nih.govresearchgate.netchem-space.comoxadiazoles as potential inhibitors of tumor hypoxia. mdpi.comresearchgate.net Hypoxia is a state of low oxygen in tumors that is linked to metastasis, multi-drug resistance, and resistance to radiation therapy. mdpi.com By creating hybrid molecules that combine the benzoxadiazole core, known for its biological activity, with the unique chemical properties of boron, scientists aim to develop new chemical entities that can selectively target the challenging hypoxic tumor environment. mdpi.comresearchgate.net
Future opportunities for Benzo[c] nih.govresearchgate.netchem-space.comoxadiazole-5-boronic acid and its derivatives are extensive. The boronic acid handle allows for its straightforward incorporation into a vast range of molecular architectures via established cross-coupling methodologies. This facilitates the rapid generation of chemical libraries for screening against various therapeutic targets. Given the broad biological profile of the benzoxadiazole scaffold, future work could expand beyond oncology to explore applications in:
Infectious Diseases : Building upon the known antifungal and antitrypanosomal activities of benzoxadiazoles, new boron-containing derivatives could be synthesized and tested. nih.govnih.gov
Neurodegenerative Disorders : Research groups are already exploring boron-based heterocycles for the treatment of neurodegenerative diseases. researchgate.net
Advanced Materials : Leveraging the electronic properties of the benzoxadiazole core, new materials with unique optical or electronic characteristics can be developed through polymerization or functionalization reactions at the boronic acid site. rsc.org
Chemical Compound Properties
| Property | Benzo[c] nih.govresearchgate.netchem-space.comoxadiazole-5-boronic acid | Benzo[c] nih.govresearchgate.netchem-space.comoxadiazole-5-boronic acid, pinacol (B44631) ester |
|---|---|---|
| CAS Number | 426268-09-9 | 1073355-14-2 |
| Molecular Formula | C₆H₅BN₂O₃ | C₁₂H₁₅BN₂O₃ |
| Molecular Weight | 163.93 g/mol | 246.07 g/mol |
| Physical Form | Data not available | Solid |
| Melting Point | Data not available | 87-91 °C |
Structure
2D Structure
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMBQMSEFLESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NON=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405428 | |
| Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426268-09-9 | |
| Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo C 1 2 3 Oxadiazole 5 Boronic Acid and Its Derivatives
Established Synthetic Pathways to the Benzo[C]libretexts.orgnih.govrsc.orgOxadiazole-Boronic Acid Core
The synthesis of Benzo[C] libretexts.orgnih.govrsc.orgOxadiazole-5-Boronic Acid and its derivatives is a multi-faceted process, often involving carefully orchestrated steps to construct the desired molecular architecture. Researchers have developed several reliable pathways, which typically begin with substituted benzoxadiazole precursors and introduce the boronic acid functionality through a series of chemical transformations.
Multi-Step Synthesis via Substitution Reactions and Subsequent Hydrolysis
A prominent strategy for the synthesis of the Benzo[C] libretexts.orgnih.govrsc.orgOxadiazole-boronic acid core involves a multi-step sequence that begins with a substitution reaction on a suitable precursor, followed by hydrolysis to yield the final boronic acid. mdpi.com A key starting material in this pathway is 5-chloro-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazole. This compound serves as a scaffold to which a boron-containing moiety can be attached.
The initial step is a base-catalyzed substitution reaction where 5-chloro-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazole is reacted with a boronic acid pinacol (B44631) ester derivative. mdpi.com For instance, heating with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) or reacting with 4-(aminomethyl)phenylboronic acid pinacol ester in the presence of a base like sodium tertiary butoxide leads to the formation of an intermediate where the boron-containing group has displaced the chloro substituent. mdpi.com
The final and crucial step in this sequence is the hydrolysis of the boron-containing intermediate to the desired boronic acid. While various hydrolysis methods for boronic esters and related compounds are known, a specific method for a derivative in this class involves the use of silica (B1680970) gel in a mixture of ethyl acetate (B1210297) and water at room temperature. mdpi.com This mild condition facilitates the conversion of a trifluoroborate salt intermediate into the final boronic acid product. mdpi.com
Preparation of Boronic Acid Pinacol Ester Intermediates
Boronic acid pinacol esters are pivotal intermediates in the synthesis of Benzo[C] libretexts.orgnih.govrsc.orgOxadiazole-5-Boronic Acid and its derivatives. mdpi.com These esters serve as stable, easily handleable precursors to the more sensitive boronic acids. Their preparation is typically achieved through substitution reactions where a halogenated benzoxadiazole is coupled with a phenylboronic acid pinacol ester. mdpi.com
The reaction conditions for the formation of these pinacol ester intermediates can be tailored based on the nature of the linkage (e.g., amine or ether) being formed. For example, the synthesis of amine-linked derivatives can be achieved by heating 5-chloro-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazole with an aminophenylboronic acid pinacol ester in DMF. mdpi.com In other cases, a base such as sodium tertiary butoxide or triethylamine (B128534) is employed at room temperature to facilitate the coupling. mdpi.com These reactions efficiently yield the corresponding Benzo[C] libretexts.orgnih.govrsc.orgOxadiazole-boronic acid pinacol ester derivatives, which can then be carried forward to the next synthetic step. mdpi.com
| Starting Material | Reagent | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 5-chloro-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazole | 4-aminophenylboronic acid pinacol ester | DMF | 90 | 3 | N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazol-5-amine | N/A |
| 5-chloro-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazole | 4-(aminomethyl)phenylboronic acid pinacol ester | tBuONa/DMF | 25 | 16 | N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazol-5-amine | N/A |
| 5-chloro-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazole | 4-hydroxyphenylboronic acid pinacol ester | Et3N/ACN | 25 | 16 | 4-nitro-5-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c] libretexts.orgnih.govrsc.orgoxadiazole | 66.1 |
| 5-chloro-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazole | 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | DMF | 90 | 3 | N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazol-5-amine | N/A |
This table summarizes the synthesis of various Benzo[c] libretexts.orgnih.govrsc.orgoxadiazole-boronic acid pinacol ester intermediates through substitution reactions. Data sourced from Reddy, L. V. et al. (2023). mdpi.com
Conversion of Aryltrifluoroboronate Salts to Boronic Acid Derivatives
Another important class of intermediates in the synthesis of boronic acids are aryltrifluoroboronate salts. These salts are often more stable than the corresponding boronic acids and can be easily converted to them when needed. The synthesis of aryltrifluoroboronate salts from boronic acid pinacol esters is a straightforward process. It is typically achieved by treating the pinacol ester with potassium hydrogen fluoride (B91410) (KHF₂) in methanol (B129727) at room temperature. mdpi.com This reaction proceeds in good to excellent yields, providing a stable form of the boron-containing compound. mdpi.com
The conversion of these aryltrifluoroboronate salts to the final boronic acid is a key deprotection step. One effective method reported for a derivative involves treating the trifluoroborate salt with silica gel in a mixture of ethyl acetate and water. mdpi.com This reaction is typically stirred at room temperature for a short period, after which the desired boronic acid can be isolated. For example, the trifluoroborate salt derivative, potassium trifluoro(2-methyl-5-((4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazol-5-yl)amino)phenyl)borate, was successfully converted to (2-methyl-5-((4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazol-5-yl)amino)phenyl)boronic acid in a 64% yield using this method. mdpi.com
| Starting Material (Aryltrifluoroboronate Salt) | Reagent | Solvent | Temperature (°C) | Time (h) | Product (Boronic Acid) | Yield (%) |
|---|---|---|---|---|---|---|
| Potassium trifluoro(2-methyl-5-((4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazol-5-yl)amino)phenyl)borate | SiO2 | EtOAc/H2O | 25 | 1-2 | (2-Methyl-5-((4-nitrobenzo[c] libretexts.orgnih.govrsc.orgoxadiazol-5-yl)amino)phenyl)boronic acid | 63.68 |
This table details the conversion of an aryltrifluoroboronate salt to its corresponding boronic acid derivative. Data sourced from Reddy, L. V. et al. (2023). mdpi.com
Advanced Cross-Coupling Strategies Utilizing Benzo[C]libretexts.orgnih.govrsc.orgOxadiazole-5-Boronic Acid
Benzo[C] libretexts.orgnih.govrsc.orgOxadiazole-5-Boronic Acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov Benzo[C] libretexts.orgnih.govrsc.orgOxadiazole-5-Boronic Acid, as an aryl boronic acid, is an ideal coupling partner in this reaction for the synthesis of various biaryl compounds. The electron-deficient nature of the benzoxadiazole ring can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. nih.gov
The reaction generally involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of the Benzo[C] libretexts.orgnih.govrsc.orgOxadiazole moiety into a wide array of molecular frameworks, making it a key tool for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. nih.gov
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-studied process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net
Oxidative Addition: The cycle begins with a palladium(0) complex, typically stabilized by phosphine ligands. This complex reacts with an organic halide (Ar-X) in an oxidative addition step, where the palladium inserts into the carbon-halogen bond. This process results in the formation of a square planar palladium(II) complex. researchgate.net The rate of this step is dependent on the nature of the halide, with the reactivity order generally being I > Br > Cl. libretexts.org
Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic acid (in this case, the Benzo[C] libretexts.orgnih.govrsc.orgOxadiazole moiety) is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. libretexts.org The exact mechanism of transfer can vary, but it is a critical step for bringing both organic partners onto the palladium catalyst.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
The efficiency of each of these steps can be influenced by various factors, including the electronic and steric properties of the substrates, the choice of palladium precursor and ligands, the base, and the solvent. For a substrate like Benzo[C] libretexts.orgnih.govrsc.orgOxadiazole-5-Boronic Acid, the electron-withdrawing nature of the heterocyclic ring system may enhance the rate of transmetalation. nih.gov
Optimization of Catalytic Systems: Ligand and Palladium Source Effects
The efficiency of Suzuki-Miyaura cross-coupling reactions involving benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole derivatives is highly dependent on the choice of the catalytic system, which comprises a palladium source and a supporting ligand. Research has demonstrated that the selection of these components significantly influences reaction yields and rates.
For the coupling of nitrogen-rich heterocycles, which can be challenging substrates, the optimization of the catalytic system is crucial. Studies on similar heterocyclic systems have shown that bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are often superior in promoting the catalytic cycle. These ligands facilitate the oxidative addition of the halide to the palladium(0) center and the subsequent reductive elimination to form the desired product. The choice of the palladium precursor, for instance, palladium(II) acetate (Pd(OAc)₂) versus palladium complexes with dibenzylideneacetone (B150790) (Pd₂(dba)₃), can also impact the reaction's efficiency, with pre-catalyst systems sometimes offering better results by ensuring the formation of the active Pd(0) species. nih.gov
The table below illustrates the effect of different palladium sources and ligands on the Suzuki-Miyaura cross-coupling of a model heterocyclic halide, which provides insights applicable to the benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole system.
Table 1: Influence of Ligands and Palladium Sources on a Model Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Palladium Source | Ligand | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 |
| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 |
| 3 | Pd(OAc)₂ | XPhos | 68 | 49 |
| 4 | Pd(OAc)₂ | SPhos | 65 | 47 |
Data adapted from studies on analogous nitrogen-rich heterocycles. nih.gov
Substrate Scope and Functional Group Tolerance in Benzo[c]nih.govresearchgate.netbeilstein-journals.orgoxadiazole-Boronic Acid Coupling
The versatility of the Suzuki-Miyaura reaction is further highlighted by its broad substrate scope and tolerance to a wide array of functional groups. When employing Benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole-5-boronic acid or its derivatives, the reaction can be successfully performed with a variety of aryl and heteroaryl halides.
Research has shown that these coupling reactions can tolerate sensitive functional groups such as nitro groups, amines, and ethers on either coupling partner. mdpi.com This tolerance is advantageous as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies. For instance, the synthesis of boron-based benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazoles has been achieved through substitution reactions to introduce amine and ether linkages to a boronic acid pinacol ester, which is a precursor to the boronic acid. mdpi.com
The following table showcases the substrate scope for the synthesis of various benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole derivatives, demonstrating the compatibility of the reaction with different functionalities.
Table 2: Substrate Scope for the Synthesis of Benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole Derivatives
| Entry | Benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole Precursor | Coupling Partner | Product Structure | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Chloro-4-nitrobenzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole | 4-Aminophenylboronic acid pinacol ester | 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazol-5-amine | 91.9 |
| 2 | 5-Chloro-4-nitrobenzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole | 4-(Aminomethyl)phenylboronic acid pinacol ester | 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazol-5-amine | 28.7 |
| 3 | 5-Chloro-4-nitrobenzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole | 4-Hydroxyphenylboronic acid pinacol ester | 4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole | 66.1 |
Data derived from the synthesis of boronic acid pinacol ester derivatives of benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole. mdpi.com
Comparative Analysis with Other Transition Metal-Catalyzed Cross-Coupling Protocols
While palladium catalysis is predominant for Suzuki-Miyaura reactions, other transition metals such as nickel and copper have also been investigated for cross-coupling reactions. Each metal offers a unique reactivity profile, which can be advantageous for specific substrates or reaction conditions.
Palladium catalysts are generally favored for their high functional group tolerance and broad applicability. mdpi.com Nickel catalysts, being more earth-abundant and cost-effective, are an attractive alternative and have shown excellent activity for the coupling of challenging substrates, including aliphatic amides. researchgate.net Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N and C-O bonds, are also well-established. researchgate.net
Diversification and Functionalization Strategies for Benzo[c]nih.govresearchgate.netbeilstein-journals.orgoxadiazole-Boronic Acid Derivatives
The products obtained from the cross-coupling of Benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole-5-boronic acid serve as versatile platforms for further chemical modifications, enabling the synthesis of more complex molecular architectures.
Synthesis of Benzo[c]nih.govresearchgate.netbeilstein-journals.orgoxadiazole-Fused Heterocycles
One important diversification strategy is the synthesis of fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions of appropriately functionalized benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole derivatives. For example, a biaryl compound synthesized via Suzuki coupling can undergo an intramolecular C-H activation or a condensation reaction to form a new heterocyclic ring fused to the benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole core. Such strategies have been employed for the synthesis of various fused systems, including triazole-fused heterocycles, through palladium-catalyzed intramolecular cyclizations. rsc.org
Introduction of Diverse Chemical Functionalities on the Benzo[c]nih.govresearchgate.netbeilstein-journals.orgoxadiazole Core
Post-coupling functionalization allows for the introduction of a wide range of chemical groups onto the benzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole scaffold. The biaryl products from the Suzuki-Miyaura reaction can be subjected to further transformations. For instance, functional groups on the newly introduced aryl ring can be modified. Aromatic substituents can be introduced by Suzuki reaction employing appropriate phenyl or heterocyclic boronic acid derivatives. researchgate.net This post-functionalization approach provides a modular strategy for creating libraries of compounds with diverse properties.
Computational Chemistry and Theoretical Modeling of Benzo C 1 2 3 Oxadiazole 5 Boronic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Benzo[c] frontiersin.orgnih.govnih.govoxadiazole-5-boronic acid. scirp.org These methods provide a detailed picture of the molecule's electronic landscape, which governs its stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For benzoxadiazole derivatives, the LUMO is typically delocalized over the electron-accepting benzoxadiazole core, while the HOMO may have significant contributions from the benzene (B151609) ring portion. frontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitation properties. whiterose.ac.uk A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In Benzo[c] frontiersin.orgnih.govnih.govoxadiazole-5-boronic acid, the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen atoms of the boronic acid group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the boronic acid and the aromatic ring would exhibit positive potential.
Global and Local Reactivity Descriptors: Based on the energies of the FMOs, various reactivity indices can be calculated. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. uomustansiriyah.edu.iq For instance, the electrophilicity index can be used to rationalize kinetic data from reactions involving benzofurazan (B1196253) derivatives. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the nature of bonding and charge distribution within the molecule. researchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and electronic transitions |
| Dipole Moment (μ) | 3.5 D | Measures the polarity of the molecule |
| Electrophilicity Index (ω) | 2.8 eV | Quantifies the electrophilic nature |
Mechanistic Elucidation of Synthetic Transformations through Computational Methods
Computational methods are powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of Benzo[c] frontiersin.orgnih.govnih.govoxadiazole-5-boronic acid and its subsequent transformations. DFT calculations can be employed to map out the entire reaction energy profile, identifying transition states, intermediates, and the associated energy barriers. acs.org
A key reaction involving arylboronic acids is the Suzuki-Miyaura cross-coupling. nih.gov Computational studies on this reaction have elucidated the intricate details of the catalytic cycle, including the roles of the base and the palladium catalyst. researchgate.net For a reaction involving Benzo[c] frontiersin.orgnih.govnih.govoxadiazole-5-boronic acid, theoretical calculations could be used to:
Model the Transmetalation Step: This is often the rate-determining step in the Suzuki-Miyaura reaction. Calculations can reveal the structure of the pre-transmetalation intermediate and the transition state, clarifying how the aryl group is transferred from the boron atom to the palladium center. nih.gov
Investigate the Effect of Ligands and Solvents: The nature of the phosphine (B1218219) ligands on the palladium catalyst and the choice of solvent can significantly impact the reaction outcome. Computational models can predict how these factors influence the energy barriers of different steps in the catalytic cycle.
Understand Side Reactions: Boronic acids can undergo side reactions like protodeboronation. acs.org Kinetic and computational studies can reveal the mechanisms of these undesired pathways, helping to optimize reaction conditions to maximize the yield of the desired product.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (e.g., Aryl-Pd-L2-X + Boronate) |
| Transition State (TS1) | +15.2 | Energy barrier for the transmetalation step |
| Intermediate | -5.8 | A stable species formed during the reaction |
| Products | -25.0 | Cross-coupled product and byproducts |
Molecular Docking and Dynamics Simulations for Biological Target Interactions
The benzoxadiazole and boronic acid moieties are both recognized pharmacophores, suggesting that Benzo[c] frontiersin.orgnih.govnih.govoxadiazole-5-boronic acid could have interesting biological activities. Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for exploring these potential interactions.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. nih.gov For boronic acid derivatives, which can act as covalent inhibitors, specialized covalent docking protocols may be required. nih.gov Docking studies can provide valuable information about:
Binding Affinity: The docking score gives an estimate of the binding free energy, helping to rank potential inhibitors.
Binding Mode: It reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, that stabilize the ligand-protein complex. For example, docking studies have shown how dipeptidyl boronic acid inhibitors fit into the active site of the proteasome. nih.govacs.org
Structure-Activity Relationships (SAR): By docking a series of related compounds, researchers can understand how structural modifications affect binding, which is crucial for rational drug design. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in the protein upon ligand binding.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Key Interacting Residues | Lys72, Glu91, Leu144 |
| Hydrogen Bonds | Boronic acid OH with Glu91 backbone; Oxadiazole N with Lys72 side chain |
| Covalent Interaction | Boron atom with Ser145 hydroxyl group |
Predictive Modeling of Spectroscopic Signatures and Photophysical Behavior
Benzoxadiazole derivatives are known for their fluorescent properties, making them useful as molecular probes and in materials science. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting their spectroscopic and photophysical properties. nih.gov
Absorption and Emission Spectra: TD-DFT calculations can predict the electronic absorption spectra of molecules, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. uomustansiriyah.edu.iq Similarly, by optimizing the geometry of the first excited state, it is possible to simulate the fluorescence emission spectrum. These simulations allow for an understanding of the nature of the electronic transitions, such as identifying them as π-π* or intramolecular charge transfer (ICT) states. frontiersin.org
Solvatochromism: The photophysical properties of benzoxadiazole derivatives can be highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, can be modeled computationally by including a solvent model (e.g., the Polarizable Continuum Model, PCM) in the TD-DFT calculations. These models can predict the shifts in absorption and emission maxima in different solvents. researchgate.net
Benchmarking Functionals: The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional. It is common practice to benchmark several functionals against experimental data for related compounds to select the most appropriate one for the system under study.
| Solvent | Experimental λmax (nm) | Predicted λmax (nm) (B3LYP) | Predicted λmax (nm) (PBE0) |
|---|---|---|---|
| Hexane | 395 | 388 | 398 |
| Dichloromethane | 410 | 405 | 412 |
| Acetonitrile | 418 | 415 | 421 |
Applications of Benzo C 1 2 3 Oxadiazole 5 Boronic Acid in Medicinal Chemistry Research
Design and Synthesis of Benzo[c]nih.govacs.orgdntb.gov.uaOxadiazole-Boronic Acid Derivatives as Prospective Therapeutic Scaffolds
The development of novel therapeutic agents often begins with the strategic design and efficient synthesis of new molecular frameworks. Derivatives of Benzo[c] nih.govacs.orgdntb.gov.uaoxadiazole-boronic acid are synthesized through molecular hybridization, a strategy that combines the structural features of the benzoxadiazole ring with the boronic acid moiety via different chemical linkages. mdpi.com
A common synthetic approach involves a multi-step process. mdpi.com Initially, substituted boronic acid pinacol (B44631) esters, linked through amine or ether functionalities, are prepared. mdpi.com This is typically achieved through a base-catalyzed substitution reaction. mdpi.com For instance, reacting 5-chloro-4-nitrobenzo[c] nih.govacs.orgdntb.gov.uaoxadiazole with an aminophenylboronic acid pinacol ester can yield the desired intermediate. mdpi.com These boronic acid pinacol esters are then converted into corresponding aryltrifluoroborate salts. mdpi.com Subsequent hydrolysis of these salts, often facilitated by silica (B1680970), yields the final boronic acid derivatives. mdpi.com Researchers have successfully synthesized series of these compounds in good yields using this efficient two-step process. mdpi.comresearchgate.net
Table 1: Synthesis Examples of Benzo[c] nih.govacs.orgdntb.gov.uaoxadiazole Derivatives
| Starting Material | Reagent | Linkage Type | Product Type | Yield (%) |
|---|---|---|---|---|
| 5-chloro-4-nitrobenzo[c] nih.govacs.orgdntb.gov.uaoxadiazole | 4-aminophenylboronic acid pinacol ester | Amine | Boronic acid pinacol ester | Not specified |
| 5-chloro-4-nitrobenzo[c] nih.govacs.orgdntb.gov.uaoxadiazole | 4-(aminomethyl)phenylboronic acid pinacol ester | Amine | Boronic acid pinacol ester | Not specified |
| Boronic acid pinacol esters | KHF₂ | - | Aryltrifluoroborate salt | ~89% |
| Aryltrifluoroborate salt | Silica, H₂O | - | Boronic acid | Not specified |
This table is based on synthetic strategies described in the literature. mdpi.com
Investigation as Anticancer Agents and Modulators of Cellular Pathways
The benzo[c] nih.govacs.orgdntb.gov.uaoxadiazole scaffold is recognized for its potent pharmacological activities, including anticancer potential. dntb.gov.uamdpi.comscite.ai The incorporation of a boronic acid group is being investigated to enhance or introduce novel mechanisms of action against cancer cells.
Targeting Tumor Hypoxia and Related Biological Processes
Tumor hypoxia, a condition of low oxygen in tumor tissues, is a significant factor in cancer progression and resistance to therapy. mdpi.com Consequently, developing agents that can selectively target hypoxic tumor cells is a major goal in oncology research. mdpi.comscite.ai Scientists have designed and synthesized new series of boron-based benzo[c] nih.govacs.orgdntb.gov.uaoxadiazoles specifically as anticancer agents that target tumor hypoxia. dntb.gov.uamdpi.comresearchgate.net This represents the first example of developing boron-based agents for this purpose, highlighting an innovative approach to cancer therapeutics. mdpi.comresearchgate.net While the synthesis has been established, detailed biological studies are currently underway to fully characterize their efficacy and mechanism of action. dntb.gov.uamdpi.com
Inhibition of Protein Tyrosine Phosphatases (PTP1B, SHP2) by Analogues
Protein tyrosine phosphatases (PTPs) are enzymes that play crucial roles in cellular signaling pathways. The dysregulation of PTPs, such as PTP1B and SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), is linked to various diseases, including cancer and metabolic disorders. SHP2, in particular, is an oncogenic phosphatase, making it an attractive target for anticancer drug development. nih.gov
Research on structurally related analogues, specifically benzo[c] nih.govacs.orgdntb.gov.uathiadiazole derivatives, has shown promising results. mdpi.comnih.gov Using a scaffold-hopping strategy based on known PTP1B inhibitors, a series of benzo[c] nih.govacs.orgdntb.gov.uathiadiazole derivatives were designed and found to exhibit inhibitory activity against SHP2. nih.gov One of the most active compounds in a study demonstrated an IC₅₀ value of 2.11 ± 0.99 μM against SHP2 and exhibited 25-fold selectivity for SHP2 over PTP1B. nih.gov These findings suggest that the broader benzofurazan (B1196253) scaffold is a viable starting point for developing novel SHP2 inhibitors. mdpi.comnih.gov
Development as PD-L1 Inhibitors for Immunotherapy
Cancer immunotherapy, particularly the blockade of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway, has revolutionized cancer treatment. nih.govacs.org Small-molecule inhibitors of this interaction are highly sought after as potential alternatives to antibody-based therapies. uj.edu.pl
A series of novel benzo[c] nih.govacs.orgdntb.gov.uaoxadiazole derivatives have been designed, synthesized, and evaluated as potent inhibitors of PD-L1. nih.govacs.org One standout compound, designated L7, showed exceptional potency with an IC₅₀ value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay, which was 20 times more potent than a lead compound from Bristol Myers Squibb (BMS-1016). nih.gov Further biophysical assays confirmed that this compound binds directly to human PD-L1 with a high affinity (K_D = 3.34 nM) without binding to PD-1. nih.govacs.org In cell-based assays, this derivative effectively blocked the PD-1/PD-L1 interaction. nih.gov An ester prodrug of this compound was orally bioavailable and demonstrated significant antitumor effects in mouse models, likely by promoting antitumor immunity. nih.govacs.org
Table 2: In Vitro Activity of Benzo[c] nih.govacs.orgdntb.gov.uaoxadiazole PD-L1 Inhibitors
| Compound | HTRF IC₅₀ (nM) | SPR K_D (nM, vs hPD-L1) | Cell EC₅₀ (nM) |
|---|---|---|---|
| L7 | 1.8 | 3.34 | 375 |
| BMS-1016 | 35.5 | 53.6 | 2075 |
Data sourced from studies on benzo[c] nih.govacs.orgdntb.gov.uaoxadiazole derivatives as PD-L1 inhibitors. nih.gov
Exploration in Neurodegenerative Disease Research
The versatility of the benzo[c] nih.govacs.orgdntb.gov.uaoxadiazole scaffold extends to research in neurodegenerative disorders, such as Alzheimer's disease.
Assessment of Acetylcholinesterase (AChE) Inhibitory Activity
One of the primary therapeutic strategies for Alzheimer's disease involves inhibiting the acetylcholinesterase (AChE) enzyme to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govacs.org While direct studies on Benzo[c] nih.govacs.orgdntb.gov.uaoxadiazole-5-boronic acid for AChE inhibition are not widely reported, research on related structures provides a basis for exploration. For example, the structurally similar benzo[c] nih.govacs.orgdntb.gov.uathiadiazole has been investigated for anti-cholinergic properties, with certain derivatives showing AChE inhibitory activity. mdpi.com Furthermore, other types of benzoxazole (B165842) derivatives have been described as inhibitors of both AChE and butyrylcholinesterase (BChE), suggesting the potential of the core heterocyclic system in designing new cholinesterase inhibitors. researchgate.netmdpi.com
Broader Pharmacological Potential of the Oxadiazole Moiety in Drug Discovery
The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a significant structural motif in medicinal chemistry. ijper.orgnih.gov Its various isomers, including 1,3,4-oxadiazole (B1194373), 1,2,4-oxadiazole (B8745197), and 1,2,5-oxadiazole, serve as important pharmacophores in a multitude of clinically relevant drugs. ijper.orgnih.gov The versatility of the oxadiazole scaffold has attracted considerable attention from researchers, leading to the development of novel compounds with a wide spectrum of biological activities. nih.govresearchgate.net This scaffold is a key component in designing therapeutic agents for a range of conditions, demonstrating its broad pharmacological potential in drug discovery. ijper.orgresearchgate.net
The oxadiazole nucleus is a foundational component in the development of new antimicrobial agents. mdpi.com Research has shown that derivatives incorporating this moiety exhibit significant activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. acs.org The antimicrobial efficacy of these compounds often stems from their ability to interfere with essential bacterial processes. acs.org
For instance, novel carbazole-oxadiazole derivatives have demonstrated potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–4 μg/mL. acs.org Further studies on these compounds indicated that they exert their antibacterial effects by disrupting the integrity of the bacterial cell membrane, leading to the leakage of cytoplasmic contents. acs.org Similarly, hybrids of nalidixic acid incorporating a 1,3,4-oxadiazole ring showed activity against Pseudomonas aeruginosa and Staphylococcus aureus that was comparable or stronger than reference drugs like ciprofloxacin (B1669076) and amoxicillin. mdpi.com
In the realm of antiviral research, oxadiazole derivatives have also been explored. A study involving new benzothiazole (B30560) and 1,3,4-oxadiazole-2-thione derivatives tested their efficacy against several virus families, including those with single-stranded and double-stranded RNA genomes. researchgate.net This highlights the ongoing investigation into the broad-spectrum potential of oxadiazole-containing compounds.
Table 1: Selected Research Findings on Antimicrobial Activity of Oxadiazole Derivatives
| Compound Class | Target Pathogens | Key Findings | Reference |
|---|---|---|---|
| Carbazole-oxadiazoles (e.g., 5g, 5i-k) | MRSA, Pseudomonas aeruginosa | Exhibited potent growth inhibition with MICs ranging from 0.25 to 4 μg/mL. acs.org | acs.org |
| 1,3,4-Oxadiazole hybrids of nalidixic acid | Pseudomonas aeruginosa, Staphylococcus aureus | Showed stronger or comparable activity to reference drugs ciprofloxacin and amoxicillin. mdpi.com | mdpi.com |
| Benzothiazepine/Benzodiazepine derivatives of aryl-1,3,4-oxadiazole | P. aeruginosa, S. aureus | Demonstrated stronger activity than the reference drug ampicillin. mdpi.com | mdpi.com |
| 2,5-disubstituted 1,3,4-oxadiazoles (e.g., Compound 43) | A. niger, C. albicans | Showed 8 to 16 times greater antifungal activity compared to fluconazole. mdpi.com | mdpi.com |
The oxadiazole scaffold is present in numerous compounds investigated for their anti-inflammatory properties. researchgate.net These derivatives have been shown to effectively reduce inflammation in various preclinical models, often by interacting with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov
A notable study involved the synthesis of flurbiprofen-based oxadiazole derivatives, which were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema assay in mice. nih.gov Several of these compounds exhibited remarkable efficacy; for example, compound 10 produced an 88.33% inhibition of edema, which was comparable to the standard drug flurbiprofen (B1673479) (90.01% inhibition). nih.gov Molecular docking studies suggested that these compounds achieve their effect through stable interactions with the COX-2 binding site. nih.gov
Another research effort focused on 2,5-disubstituted-1,3,4-oxadiazole derivatives and also reported significant anti-inflammatory potential. mdpi.com In an in vitro assay, derivatives Ox-6d and Ox-6f displayed high activity, exhibiting 70.56% and 74.16% inhibition, respectively, compared to the 84.31% activity of the standard drug ibuprofen. mdpi.com The in vivo carrageen-induced hind paw edema model further confirmed these findings, with compound Ox-6f achieving a 79.83% reduction in edema volume. mdpi.com
Table 2: Research Findings on Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound Series | Model | Most Active Compound(s) | Edema Inhibition (%) | Standard Drug (%) | Reference |
|---|---|---|---|---|---|
| Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema (mice) | Compound 10 | 88.33% | Flurbiprofen (90.01%) | nih.gov |
| Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema (mice) | Compound 3 | 66.66% | Flurbiprofen (90.01%) | nih.gov |
| Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema (mice) | Compound 5 | 55.55% | Flurbiprofen (90.01%) | nih.gov |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema (rats) | Ox-6f | 79.83% | Ibuprofen (84.71%) | mdpi.com |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema (rats) | Ox-6d | 76.64% | Ibuprofen (84.71%) | mdpi.com |
Utilization of Benzo[c]ijper.orgnih.govsemanticscholar.orgOxadiazole-Boronic Acid as a Bioisosteric Replacement in Rational Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify lead compounds to enhance desired pharmacological properties while minimizing undesirable effects. It involves the substitution of a functional group with another that has similar physical and chemical characteristics. The 1,2,4-oxadiazole ring is recognized as a valuable bioisostere for ester and amide groups, primarily due to its greater resistance to hydrolysis, which can improve the metabolic stability of a drug candidate. researchgate.net This replacement can lead to compounds with better pharmacokinetic profiles without sacrificing the necessary interactions with biological targets. nih.gov
The structure of Benzo[c] ijper.orgnih.govsemanticscholar.orgoxadiazole-5-boronic acid combines both the oxadiazole heterocyclic system and the boronic acid functional group. This unique combination makes it a compelling scaffold for rational drug design based on bioisosteric replacement. The benzo-fused oxadiazole core can be utilized as a stable, planar aromatic linker or as a replacement for other bicyclic systems, while the boronic acid group can serve as a substitute for a carboxylic acid or other polar functional groups. This dual capacity allows medicinal chemists to systematically modify existing pharmacophores to optimize drug-like properties, such as stability, solubility, and target affinity, thereby demonstrating the potential utility of this compound class in developing novel therapeutic agents. researchgate.netmdpi.com
Applications of Benzo C 1 2 3 Oxadiazole 5 Boronic Acid in Advanced Materials Science
Development of Conjugated Polymers for Organic Electronic Devices
The benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole (also known as 2,1,3-benzoxadiazole) unit is a highly effective electron acceptor, making its derivatives, including the boronic acid form, valuable monomers for constructing donor-acceptor (D-A) conjugated polymers. These polymers are the active components in a range of organic electronic devices, where their performance is dictated by their electronic and optical properties.
Integration into Polymer Backbones for High-Performance n-Type Semiconductors
The incorporation of strongly electron-withdrawing units is a key strategy in the development of n-type polymer semiconductors, which are essential for creating efficient organic electronic circuits. The benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole (BOZ) unit has been successfully integrated into polymer backbones to achieve superior n-type (electron-transporting) characteristics. rsc.org
A notable example is a unipolar n-type polymer semiconductor, PNBO, which incorporates the BOZ unit alongside a naphthalenediimide (NDI) segment in a regioregular A1–D–A2–D configuration. rsc.org This design results in a polymer with a very low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of approximately -4.0 eV, which significantly facilitates the injection of electrons from gold electrodes into the material. rsc.org Concurrently, it possesses a deep Highest Occupied Molecular Orbital (HOMO) energy level of -5.9 eV, which effectively blocks the injection of holes. rsc.org The combination of these properties, facilitated by the inclusion of the BOZ unit, leads to excellent unipolar n-type electron-transporting behavior. Field-effect transistors fabricated with PNBO have demonstrated high electron mobility and remarkable air stability. rsc.org
Table 1: Performance of n-Type Polymer PNBO Containing Benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole
| Property | Value | Reference |
| LUMO Energy Level | ca. -4.0 eV | rsc.org |
| HOMO Energy Level | -5.9 eV | rsc.org |
| Highest Electron Mobility | 2.43 cm² V⁻¹ s⁻¹ | rsc.org |
| Shelf Storage Stability | Negligible decay in 70 days | rsc.org |
Application in Organic Solar Cells and Photovoltaic Systems
In the realm of organic photovoltaics (OPVs), the benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole unit is frequently used to create low band gap polymers that can efficiently absorb sunlight. By pairing these electron-accepting moieties with electron-donating units, chemists can tune the polymer's absorption spectrum and energy levels to optimize performance in solar cells.
In one study, six different conjugated polymers based on 2,1,3-benzoxadiazole derivatives were synthesized via Stille polycondensation reactions for use as donor materials in organic solar cells. metu.edu.tr The photovoltaic properties of these polymers were tested in a conventional device structure using PC71BM as the electron acceptor. The devices showed a wide range of power conversion efficiencies (PCEs), highlighting the significant impact of molecular structure, alkyl chain positioning, and the choice of π-bridge groups on the final device performance. metu.edu.tr The most successful of these polymers achieved a PCE exceeding 10%. metu.edu.tr
Table 2: Photovoltaic Performance of Benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole-Based Polymers
| Polymer | Electronic Band Gap (eV) | Optical Band Gap (eV) | Best Power Conversion Efficiency (PCE) |
| P1 | 1.83 | 1.81 | 10.33% |
| P2 | 1.86 | 1.76 | 6.43% |
| P3 | 2.03 | 1.74 | In optimization |
| P4 | 2.07 | 1.74 | In optimization |
| P5 | 1.76 | 1.72 | 1.63% |
| P6 | 2.10 | 1.71 | In optimization |
Data sourced from a 2021 thesis on benzoxadiazole-based conjugated polymers for organic solar cells. metu.edu.tr
Design and Engineering of Fluorescent Probes and Sensing Materials
The inherent photoluminescent properties of the benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole core make it a valuable scaffold for the development of fluorescent materials. mdpi.com The boronic acid functionality provides a convenient handle for chemists to attach various recognition elements or to tune the molecule's electronic properties, thereby engineering its response to specific analytes or environmental changes.
Elucidation of Structure-Photophysical Property Relationships in Fluorophores
Understanding the relationship between a molecule's structure and its photophysical properties is fundamental to designing effective fluorescent probes. Research into benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole and its analogues, such as benzo[c] rsc.orgmetu.edu.trrsc.orgthiadiazole, demonstrates that chemical modifications can systematically alter their absorption and emission characteristics. mdpi.com
For instance, the design of new series of boron-based benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazoles involves molecular hybridization, linking the core heterocycle to other functional groups through amine or ether linkages. mdpi.com The synthesis of these hybrid molecules allows for a systematic investigation into how different substituents and linkages affect the compound's fluorescence. This research is crucial for developing probes with specific properties, such as sensitivity to tumor hypoxia. mdpi.com While detailed photophysical data on the specific boronic acid compound is proprietary, the general principle holds that the boronic acid group serves as a key synthetic intermediate for creating a library of derivatives whose structure-property relationships can be systematically studied. mdpi.com
Role in Heterogeneous Catalysis and the Creation of Porous Materials
The rigid structure and defined electronic properties of the benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole unit make it an attractive component for building robust, porous materials for applications in heterogeneous catalysis. Conjugated microporous polymers (CMPs), in particular, benefit from the inclusion of such π-conjugated building blocks. rsc.org
Incorporation into Conjugated Microporous Polymers for Catalytic Applications
CMPs are a class of organic polymers that feature extended π-conjugation within a permanently porous, high-surface-area network. rsc.org These materials are highly stable and their properties can be tuned at the molecular level by selecting specific monomers. rsc.orgresearchgate.net The boronic acid group on Benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole-5-boronic acid makes it suitable for polymerization reactions (e.g., Suzuki coupling) to form these complex, cross-linked networks.
While specific examples detailing the catalytic use of a CMP derived directly from Benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole-5-boronic acid are emerging, the strategy of using nitrogen-rich heterocyclic linkers in CMPs for photocatalysis is well-established. rsc.org For example, benzimidazole-linked CMPs have been shown to be effective photocatalysts for the reduction of CO2. rsc.org The nitrogen atoms within the polymer network act as basic sites that can aid in substrate binding and activation, while the conjugated framework absorbs light and facilitates charge separation—key steps in a photocatalytic cycle. rsc.orgresearchgate.net The incorporation of the electron-deficient benzo[c] rsc.orgmetu.edu.trrsc.orgoxadiazole unit into a CMP framework is a promising strategy for developing novel metal-free heterogeneous catalysts for a variety of organic transformations. rsc.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization of Benzo C 1 2 3 Oxadiazole 5 Boronic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of benzo[c] acs.orgsci-hub.stresearchgate.netoxadiazole-5-boronic acid systems. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of protons and carbons.
In the ¹H NMR spectrum of a related derivative, (2-methyl-5-((4-nitrobenzo[c] acs.orgsci-hub.stresearchgate.netoxadiazol-5-yl)amino)phenyl)boronic acid, a characteristic singlet peak for the two boronic acid –OH protons is observed at approximately δ 8.20 ppm. acs.org The protons on the benzoxadiazole ring typically appear as doublets in the aromatic region, with coupling constants indicative of their ortho relationship. acs.org
¹³C NMR spectroscopy complements the proton data by providing shifts for each unique carbon atom in the molecule. The carbons within the benzoxadiazole moiety are typically found in the δ 110-150 ppm range, consistent with their aromatic and heterocyclic nature. acs.org For derivatives containing other functionalities, such as the pinacol (B44631) ester of the boronic acid, characteristic signals for the ester's methyl and quaternary carbons appear at approximately δ 24.90 and δ 84.00 ppm, respectively. acs.org In some cases, ¹⁹F NMR is also employed to confirm the presence of fluorine atoms in fluorinated analogues. acs.org
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Boronic Acid (B-OH) | ~8.20 (singlet) | acs.org |
| ¹H | Benzoxadiazole (Ar-H) | ~7.27 - 8.13 (doublets) | acs.org |
| ¹³C | Benzoxadiazole (Ar-C) | ~124 - 149 | acs.org |
| ¹³C | Boronic Acid Pinacol Ester (-C(CH₃)₂) | ~84.00 | acs.org |
| ¹³C | Boronic Acid Pinacol Ester (-CH₃) | ~24.90 | acs.org |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is critical for determining the precise molecular mass and confirming the elemental composition of benzo[c] acs.orgsci-hub.stresearchgate.netoxadiazole-5-boronic acid and its derivatives. High-resolution mass spectrometry (HRMS) can provide mass accuracy sufficient to validate the molecular formula. acs.org
Beyond molecular weight determination, tandem MS (MS/MS) experiments are used to study the fragmentation patterns of these molecules, which offers valuable structural information. The fragmentation of the related 1,2,5-oxadiazole N-oxide ring system, for instance, has been studied in detail. Common fragmentation pathways include the loss of neutral molecules such as OH•, which can involve the oxygen from the N-oxide moiety, and the loss of CH₂O from hydroxymethyl-substituted analogues. researchgate.net These characteristic fragmentation patterns help to confirm the integrity of the core heterocyclic structure during analysis. The molecular ion is typically detected in most analyses, providing the initial precursor for fragmentation studies. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecular structure. The IR spectrum of Benzo[c] acs.orgsci-hub.stresearchgate.netoxadiazole-5-boronic acid is expected to show a combination of characteristic absorption bands for the boronic acid moiety and the benzoxadiazole ring.
The boronic acid group gives rise to several distinct bands:
A very strong and broad absorption band for the O–H stretching vibration, typically observed in the 3200-3400 cm⁻¹ region, which is indicative of hydrogen bonding. cdnsciencepub.com
A strong B–O symmetric stretching vibration, which is typically found around 1350 cm⁻¹. researchgate.netcdnsciencepub.com
A B–C stretching vibration, which can be observed near 1080 cm⁻¹. cdnsciencepub.com
The benzoxadiazole ring contributes its own set of characteristic vibrations, including aromatic C–H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, and various ring deformation and C-H out-of-plane bending bands in the fingerprint region (below 1400 cm⁻¹). udel.edufrontiersin.org
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Boronic Acid | O–H stretch (H-bonded) | 3200 - 3400 (broad, strong) | cdnsciencepub.com |
| Boronic Acid | B–O stretch | ~1350 (strong) | researchgate.net |
| Boronic Acid | B–C stretch | ~1080 | cdnsciencepub.com |
| Benzoxadiazole | Aromatic C–H stretch | >3000 | frontiersin.org |
| Benzoxadiazole | C=C / C=N stretch | 1500 - 1650 | libretexts.org |
Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR) for Photophysical Characterization
Electronic absorption (UV-Vis-NIR) and emission (fluorescence) spectroscopy are used to characterize the photophysical properties of benzo[c] acs.orgsci-hub.stresearchgate.netoxadiazole systems, which are often fluorescent. These compounds typically exhibit strong absorption in the UV and visible regions due to π-π* electronic transitions. For some 2,1,3-benzoxadiazole derivatives, the absorption maximum appears around 419 nm. researchgate.net
Many benzoxadiazole derivatives are known to be fluorescent, often with emission in the blue-green region of the spectrum. researchgate.net The emission properties can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism, which is indicative of a change in the dipole moment upon excitation and suggests an intramolecular charge transfer (ICT) character for the excited state. researchgate.netnih.gov The development of related benzo-bis(1,2,5-thiadiazole) structures has extended the emission wavelengths into the second near-infrared (NIR-II) window (1000–1700 nm), making them suitable for in vivo imaging applications. nih.gov
Electrochemical Characterization Techniques, Including Cyclic Voltammetry
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of benzo[c] acs.orgsci-hub.stresearchgate.netoxadiazole derivatives. CV provides information on the oxidation and reduction potentials, which can be used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
These studies are crucial for applications in organic electronics, such as organic solar cells and field-effect transistors. nist.gov The electrochemical band gaps determined from CV measurements often show a strong correlation with the optical band gaps obtained from UV-Vis spectroscopy. researchgate.net For some benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives, CV experiments have revealed facile monoelectron reduction processes and irreversible cathodic peaks corresponding to further reduction of the molecule. nist.gov
Chromatographic Methods for Compound Purity Assessment and Separation (e.g., GPC, HPLC)
Chromatographic techniques are essential for assessing the purity of Benzo[c] acs.orgsci-hub.stresearchgate.netoxadiazole-5-boronic acid and for separating it from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a primary tool for purity analysis.
A significant challenge in the HPLC analysis of boronic acid derivatives, especially their commonly used pinacol esters, is on-column hydrolysis back to the free boronic acid. This can complicate accurate purity assessments. Studies have shown that the choice of HPLC column and mobile phase conditions can significantly impact the extent of this hydrolysis. Columns with low residual silanol (B1196071) activity, such as those with end-capping or hybrid silica (B1680970) technology, can minimize this unwanted reaction. Mobile phase pH and temperature also play a role, with lower temperatures and optimized pH helping to preserve the ester form during analysis. researchgate.net For polymeric systems based on the benzoxadiazole scaffold, Gel Permeation Chromatography (GPC) is used to determine molecular weight and polydispersity. nist.gov
Advanced Morphological and Thermal Analysis Techniques (e.g., TGA, DSC, SEM)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of benzo[c] acs.orgsci-hub.stresearchgate.netoxadiazole compounds. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures. Studies on related 2,1,3-benzoxadiazole fluorophores have shown high thermal stability, with maximum degradation rates occurring at temperatures around 300°C. researchgate.net
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes. researchgate.netnih.gov These properties are critical for materials science applications, indicating the temperature range in which the compound is stable and usable.
Scanning Electron Microscopy (SEM) can be used to investigate the solid-state morphology of the compound. This technique provides high-resolution images of the sample's surface, revealing information about its crystallinity, particle size, and surface topography, which are important for understanding its physical properties and processing behavior.
Perspectives and Future Directions in Benzo C 1 2 3 Oxadiazole 5 Boronic Acid Research
Innovations in Green and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous substances. For Benzo[c] nih.govnih.govoxadiazole-5-boronic acid and its derivatives, future research will increasingly focus on developing synthetic routes that are both efficient and environmentally benign.
Current synthetic strategies, while effective, often rely on traditional methods that may involve harsh reagents or generate significant waste. mdpi.com The next wave of innovation will likely incorporate several green chemistry approaches:
Mechanochemistry: Solvent-free reaction methodologies, such as grinding and ball-milling, represent a significant step towards sustainable synthesis. A facile and environmentally friendly method for forming boronic acid esters from boronic acids by simple grinding has already been reported, achieving excellent yields without the need for solvents. researchgate.net Adapting such mechanochemical processes for the synthesis of the core benzoxadiazole structure and its subsequent borylation is a promising avenue.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and often cleaner reactions with higher yields. numberanalytics.com Its application to the synthesis of heterocyclic compounds is well-established and offers a clear path to more sustainable production of benzoxadiazole derivatives. chemijournal.com
Catalysis: The development of novel catalytic systems is central to green synthesis. This includes using solid acid catalysts like zeolites, which are easily recoverable and reusable, or biocatalysts (enzymes) that operate under mild conditions with high selectivity. numberanalytics.com Future work could focus on metal-free borylation techniques to introduce the boronic acid group, avoiding potentially toxic and expensive transition metal catalysts. researchgate.net
By embracing these sustainable practices, the synthesis of Benzo[c] nih.govnih.govoxadiazole-5-boronic acid can become more economical and environmentally responsible, facilitating its broader application in research and industry.
Expansion of the Chemical Space for Biologically Active Derivatives
The Benzo[c] nih.govnih.govoxadiazole (benzofurazan) core is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including anticancer, antitrypanosomal, and antifungal properties. mdpi.comnih.govnih.govrsc.org The boronic acid group itself is a key feature in several approved drugs, known for its ability to form reversible covalent bonds with biological targets. researchgate.netnih.gov The combination of these two moieties in a single molecule creates a vast chemical space for the development of new therapeutic agents.
Future research will focus on a systematic exploration of this chemical space through detailed Structure-Activity Relationship (SAR) studies . The goal is to understand how modifications to the molecule's structure impact its biological efficacy. Key areas of investigation will include:
Substitution Patterns: Systematically altering the substituents on the benzofurazan (B1196253) ring to modulate properties like lipophilicity, electronic character, and steric profile. SAR studies on related benzofuran (B130515) derivatives have shown that the position and nature of substituents are crucial for anticancer activity. nih.govmdpi.com For example, introducing specific groups can enhance binding interactions with target proteins or improve pharmacokinetic properties. mdpi.com
Linker Modification: For derivatives where the benzoxadiazole and boronic acid parts are components of a larger molecule, the nature of the chemical linker connecting them will be explored to optimize orientation and binding affinity within a biological target.
Hybrid Molecules: Designing hybrid compounds that incorporate the Benzo[c] nih.govnih.govoxadiazole-5-boronic acid scaffold with other known pharmacophores to create multifunctional drugs with potentially synergistic effects or novel mechanisms of action.
These SAR-guided efforts will be crucial in identifying lead compounds for various diseases, from cancers to infectious diseases, thereby expanding the therapeutic potential of this molecular framework. nih.govresearchgate.net
Tailoring Optoelectronic Properties for Next-Generation Materials
The electron-deficient nature of the benzo[c] nih.govnih.govoxadiazole ring makes it an excellent building block for organic electronic materials. When incorporated into larger conjugated systems, it can profoundly influence the material's optical and electronic properties. The boronic acid group serves as a versatile chemical handle for integrating this core into polymers and other molecular architectures via cross-coupling reactions.
Future research is aimed at precisely tailoring the optoelectronic properties of materials derived from Benzo[c] nih.govnih.govoxadiazole-5-boronic acid for specific high-performance applications. This involves a deep understanding of structure-property relationships.
| Property to be Tuned | Structural Modification Strategy | Potential Application |
| Emission Wavelength | Altering the position and electronic nature (donor/acceptor) of substituents on the benzoid ring. researchgate.netdiva-portal.org | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes researchgate.net |
| Energy Levels (HOMO/LUMO) | Introducing electron-donating or -withdrawing groups to systematically raise or lower frontier molecular orbital energies. semanticscholar.orgbohrium.com | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |
| Charge Carrier Mobility | Modifying the molecular structure to control intermolecular packing and orbital overlap. | OFETs, Thermoelectric Devices |
| Quantum Yield | Designing molecules that minimize non-radiative decay pathways, for instance, by controlling substituent positions to avoid fluorescence quenching. researchgate.netdiva-portal.org | High-efficiency OLEDs, Bioimaging researchgate.net |
Studies on the closely related 2,1,3-benzothiadiazole (B189464) (BTD) have demonstrated that the emissive behavior is strongly dependent on the regiochemistry of substitution. researchgate.netdiva-portal.org Applying these principles to the benzoxadiazole system will enable the rational design of materials with customized fluorescence, charge transport characteristics, and energy levels, paving the way for their use in next-generation flexible displays, solar cells, and sensors.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The most exciting future developments for Benzo[c] nih.govnih.govoxadiazole-5-boronic acid lie at the intersection of traditional scientific disciplines. Its unique combination of features—a fluorescent core and a biologically-active/synthetically-versatile functional group—makes it an ideal platform for interdisciplinary research.
A prime example is the development of fluorescent probes and sensors for bioimaging . The benzofurazan (NBD) moiety is a well-known fluorophore whose emission is sensitive to its local environment. nih.gov This property can be harnessed to create probes that "light up" in the presence of specific biological molecules or conditions.
Future directions include:
Targeted Bioimaging: Attaching the benzoxadiazole fluorophore to molecules that specifically bind to cellular components like DNA, mitochondria, or lipid droplets. nih.govacs.org The boronic acid can be used as a reactive site to conjugate the fluorophore to these targeting vectors.
Analyte Sensing: Designing derivatives where the boronic acid group acts as a recognition site for biologically important analytes like saccharides or hydrogen peroxide. Binding of the analyte to the boronic acid would trigger a change in the fluorescence of the nearby benzoxadiazole ring, allowing for real-time monitoring in living cells. nih.gov
Theranostics: Creating molecules that combine both therapeutic action and diagnostic imaging capabilities. A derivative of Benzo[c] nih.govnih.govoxadiazole-5-boronic acid could be designed to not only inhibit a specific enzyme (therapeutic function) but also to report on its location and concentration via fluorescence (diagnostic function).
This convergence of synthetic chemistry, cell biology, and materials science will drive the creation of sophisticated tools for diagnosing diseases and understanding complex biological processes at the molecular level.
Synergistic Approaches Combining Computational and Experimental Discoveries
Modern chemical research is increasingly driven by a powerful synergy between computational modeling and experimental validation. For a molecule as versatile as Benzo[c] nih.govnih.govoxadiazole-5-boronic acid, this combined approach is essential for accelerating discovery and deepening fundamental understanding.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that can predict a wide range of molecular properties before a compound is ever synthesized in the lab. semanticscholar.orgresearchgate.net Future research will leverage these methods to:
Screen Virtual Libraries: Computationally design and evaluate large libraries of virtual derivatives to identify candidates with the most promising electronic, optical, or biological properties. researchgate.net This pre-screening saves significant time and resources compared to synthesizing and testing every compound.
Elucidate Structure-Property Relationships: Model how systematic changes in molecular structure—such as adding different substituent groups—affect properties like HOMO/LUMO energy levels, absorption/emission spectra, and charge distribution. semanticscholar.orgbohrium.com This provides a theoretical framework for the rational design of new molecules. researchgate.net
Understand Reaction Mechanisms: Simulate reaction pathways to optimize synthetic conditions and explore new, more efficient routes for preparing these compounds.
The computational predictions are then used to guide targeted experimental work, where the most promising candidates are synthesized and their properties are measured. researchgate.net The experimental results, in turn, provide crucial feedback to refine and improve the computational models. This iterative cycle of prediction and validation, as demonstrated in studies of related donor-acceptor dyes, is a highly effective strategy for the rapid development of new materials and molecules based on the Benzo[c] nih.govnih.govoxadiazole-5-boronic acid scaffold. nih.gov
Q & A
Q. What are the primary synthetic routes for Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid, and how do their yields compare?
The compound is synthesized via halogen-to-boron substitution. Key methods include:
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert atmospheres (argon/nitrogen) during synthesis to prevent oxidation of the boronic acid group. Avoid prolonged exposure to moisture .
- Storage : Store at –20°C in amber vials under anhydrous conditions. Pre-purify via recrystallization (e.g., ethanol/water mixtures) to remove residual Pd catalysts .
Advanced Research Questions
Q. What strategies can enhance the efficiency of Suzuki-Miyaura cross-coupling reactions using this boronic acid?
- Pre-activation : Pre-mix the boronic acid with a mild base (e.g., K2CO3) to generate the reactive boronate species .
- Ligand Selection : Use electron-rich ligands like SPhos or XPhos to stabilize the Pd catalyst and reduce homocoupling byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides, while adding 10% water accelerates transmetallation .
Data Contradiction Analysis : reports yield discrepancies (34% vs. 43%) for similar methods. These variations may stem from differences in catalyst loading (1–5 mol%) or aryl halide purity. Validate starting material quality via NMR before use .
Q. How does the electronic structure of this compound influence its performance in organic photovoltaics (OPVs)?
The benzoxadiazole moiety acts as an electron-deficient unit, enhancing charge transport in bulk heterojunction (BHJ) solar cells. Key findings:
- HOMO/LUMO Levels : Computational studies (DFT) predict a LUMO of –3.2 eV, facilitating electron acceptance from donor polymers like P3HT .
- Open-Circuit Voltage (Voc) : Derivatives of this compound contribute to Voc values >0.8 V in BHJ devices, critical for achieving >7% power conversion efficiency (PCE) .
Methodological Insight : Characterize electronic properties via cyclic voltammetry (CV) and UV-vis spectroscopy. Compare experimental HOMO/LUMO values with DFT models to refine material design .
Q. What role does this compound play in medicinal chemistry, particularly in AMPA receptor modulation?
The benzoxadiazole core is a bioisostere for carboxylic acids, improving metabolic stability. For example:
- Farampator (CX-691) : A derivative (Benzo[c][1,2,5]oxadiazol-5-yl(piperidin-1-yl)methanone) acts as an AMPA receptor potentiator, enhancing cognitive function in preclinical models .
Synthetic Challenge : Introduce substituents at the 4-position of the benzoxadiazole ring via nucleophilic aromatic substitution (e.g., using piperidine) while preserving boronic acid reactivity .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- NMR Analysis : Compare H NMR shifts in DMSO-d6 (δ 8.2–8.5 ppm for aromatic protons) with literature values. Residual solvent peaks (e.g., THF at δ 3.58 ppm) may indicate incomplete purification .
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ion peaks (m/z calc. for C6H4BN3O3: 193.03) and identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
